molecular formula C9H11NO4 B1376838 2-(2-Methyl-4-nitro-phenoxy)-ethanol CAS No. 1353946-19-6

2-(2-Methyl-4-nitro-phenoxy)-ethanol

Cat. No. B1376838
CAS RN: 1353946-19-6
M. Wt: 197.19 g/mol
InChI Key: XPNUVSNIQQYQFE-UHFFFAOYSA-N
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Description

“2-(2-Methyl-4-nitro-phenoxy)-ethylamine” is a chemical compound with the molecular formula C9H12N2O3 .


Molecular Structure Analysis

The molecular weight of “2-(2-Methyl-4-nitro-phenoxy)-ethylamine” is 196.20318 .


Physical And Chemical Properties Analysis

The molecular weight of “2-(2-Methyl-4-nitro-phenoxy)-ethylamine” is 196.20318 .

Scientific Research Applications

  • Solvatochromism and Probes for Solvent Mixtures : Research by Nandi et al. (2012) shows that nitro-substituted phenolates, which have a similar structure to 2-(2-Methyl-4-nitro-phenoxy)-ethanol, exhibit solvatochromic properties. These compounds are used as probes in binary solvent mixtures, revealing insights into solvent-solvent and solute-solvent interactions.

  • Polymorphism in N-Methyl Aminopyridine–4-Nitrophenol Adducts : Draguta et al. (2014) article discuss the cocrystallization of 4-nitrophenol with N-methyl substituted aminopyridines. The study explores the polymorphic forms and the intricate balance of noncovalent interactions in these compounds.

  • Catalytic Kinetics in Phosphodiesterase Activity : A study by Ren et al. (2011) found here investigates an asymmetric phenol-based ligand for catalyzing phosphodiesterase activity, which is important in biochemical processes. This research has implications for understanding enzyme-like reactions.

  • Spectral Characterization and Solvent Effects : Research by Tavman (2006) on similar nitro-phenols and their complexes with zinc(II) ion highlights the role of solvent in complexation and spectral behavior, offering insights into the interaction of such compounds in various solvents.

  • Voltammetric Determination in Antioxidant Analysis : Chýlková et al. (2016) article describe a method for determining nitro derivatives of synthetic antioxidants using voltammetry. This technique is significant in the analysis of antioxidants in various substances.

  • Mechanism of Anaerobic Ether Cleavage : Speranza et al. (2002) found here studied the anaerobic conversion of 2-phenoxyethanol into phenol and acetate by a specific bacterium, providing insights into biochemical ether cleavage mechanisms.

  • Synthesis Methods : Wang Yu (2005) article discusses the synthesis of 2-ethoxy-4-nitro-phenol, which is structurally similar to 2-(2-Methyl-4-nitro-phenoxy)-ethanol, highlighting the methodologies involved in synthesizing such compounds.

properties

IUPAC Name

2-(2-methyl-4-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-7-6-8(10(12)13)2-3-9(7)14-5-4-11/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNUVSNIQQYQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-4-nitro-phenoxy)-ethanol

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